Product packaging for 1-Cyclopropyl-2-methoxyethanamine(Cat. No.:CAS No. 1095431-22-3)

1-Cyclopropyl-2-methoxyethanamine

Cat. No.: B1425465
CAS No.: 1095431-22-3
M. Wt: 115.17 g/mol
InChI Key: APFVIOCNPBAUSZ-UHFFFAOYSA-N
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Description

Significance as a Chiral Intermediate in Contemporary Organic Synthesis

The primary significance of 1-Cyclopropyl-2-methoxyethanamine lies in its role as a chiral intermediate, a foundational component that introduces a specific three-dimensional arrangement into a target molecule. The presence of a stereocenter is crucial in the development of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The (S)-enantiomer of this compound, in particular, is a key building block in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. acs.orgacs.orgresearchgate.net These antagonists are a class of compounds investigated for their potential in treating a range of stress-related disorders, including anxiety and depression.

The value of this chiral amine is underscored by the challenges often associated with its synthesis. Early methods for obtaining the desired (S)-enantiomer involved the resolution of a racemic mixture. For instance, resolution using the transaminase from Vibrio fluvalis resulted in a modest 38% yield with a 53% enantiomeric excess (ee). acs.org Another approach, lipase-catalyzed acylation, improved the enantiomeric excess to 91% but still only yielded 35% of the desired S-amine. acs.org These low yields highlight the inefficiency of classical resolution in this context and underscore the need for more advanced synthetic strategies.

Overview of its Strategic Role in the Synthesis of Complex Organic Molecules

The strategic importance of this compound is most prominently demonstrated in its application to the synthesis of complex, biologically active molecules. The cyclopropyl (B3062369) moiety, a strained three-membered ring, imparts unique conformational constraints and metabolic stability to the final compound. When incorporated into drug candidates, this can lead to improved potency and pharmacokinetic properties.

Current Research Landscape and Methodological Challenges in its Production and Utilization

The challenges associated with the production of enantiomerically pure this compound have spurred significant research into more efficient and scalable synthetic methods. The limitations of classical resolution have led to the development of innovative chemoenzymatic routes, which combine the selectivity of enzymes with the practicality of chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1425465 1-Cyclopropyl-2-methoxyethanamine CAS No. 1095431-22-3

Properties

IUPAC Name

1-cyclopropyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-6(7)5-2-3-5/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVIOCNPBAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696906
Record name 1-Cyclopropyl-2-methoxyethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095431-22-3
Record name 1-Cyclopropyl-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2-methoxyethan-1-amine
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Sophisticated Synthetic Methodologies for Enantiopure 1 Cyclopropyl 2 Methoxyethanamine

Chemo-enzymatic Synthesis Approaches to Stereoisomers

Chemo-enzymatic synthesis represents a powerful and sustainable approach for the production of enantiopure amines. By combining the versatility of chemical transformations with the unparalleled stereoselectivity of biocatalysts, these methods offer efficient routes to chiral compounds that are often difficult to access through purely chemical means. The application of enzymes such as dehydrogenases, transaminases, and lipases has revolutionized the synthesis of enantiomerically enriched amines, including the target molecule 1-cyclopropyl-2-methoxyethanamine.

Biocatalytic Reductive Amination Pathways

Biocatalytic reductive amination is a prominent strategy for the asymmetric synthesis of chiral amines from their corresponding keto acids. This pathway mimics the natural biosynthesis of amino acids and offers a direct and atom-economical route to the desired products. The core of this approach lies in the stereoselective introduction of an amino group, which is achieved through the concerted action of specific enzymes.

The synthesis of (S)-cyclopropylglycine, a key precursor to (S)-1-cyclopropyl-2-methoxyethanamine, can be effectively achieved through the reductive amination of 2-keto-3-cyclopropylpropanoic acid, catalyzed by leucine (B10760876) dehydrogenase (LeuDH). This enzyme, belonging to the family of NAD(P)+ dependent dehydrogenases, facilitates the stereospecific addition of an amino group to the prochiral ketone, yielding the corresponding (S)-amino acid with high enantiomeric excess. The high stereoselectivity of LeuDH ensures the formation of the desired (S)-enantiomer, which is crucial for the subsequent conversion to the target amine. The reaction proceeds with the concomitant oxidation of the nicotinamide (B372718) cofactor NADH to NAD+.

EnzymeSubstrateProductEnantiomeric Excess (e.e.)
Leucine Dehydrogenase (LeuDH)2-keto-3-cyclopropylpropanoic acid(S)-Cyclopropylglycine>99%
Regeneration EnzymeSubstrateProductCoupled Reaction
Formate Dehydrogenase (FDH)Formate, NAD+Carbon Dioxide, NADHReductive amination of 2-keto-3-cyclopropylpropanoic acid

Enzyme-Catalyzed Resolution and Deracemization of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture, where one enantiomer is selectively transformed, allowing for the separation of the two. Enzyme-catalyzed kinetic resolution is a powerful tool for this purpose, capitalizing on the ability of enzymes to preferentially react with one enantiomer over the other.

Transaminases, particularly those that are (R)- or (S)-selective, are highly effective biocatalysts for the kinetic resolution of racemic amines. In a typical kinetic resolution setup, a racemic mixture of this compound is exposed to a transaminase in the presence of an amino acceptor, such as pyruvate. The enzyme will selectively deaminate one of the enantiomers to the corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, an (R)-selective transaminase would convert the (R)-1-cyclopropyl-2-methoxyethanamine to 1-cyclopropyl-2-methoxyethanone, while the desired (S)-enantiomer remains. The maximum theoretical yield for the resolved amine in a kinetic resolution is 50%.

Enzyme TypeRacemic SubstrateAmino AcceptorProducts
(R)-Selective Transaminase(R/S)-1-Cyclopropyl-2-methoxyethanaminePyruvate(S)-1-Cyclopropyl-2-methoxyethanamine, 1-Cyclopropyl-2-methoxyethanone, L-Alanine

Lipases are another class of enzymes widely employed for the kinetic resolution of racemic amines through enantioselective acylation. In this approach, the racemic amine is treated with an acyl donor, such as an ester, in the presence of a lipase (B570770). The lipase will catalyze the acylation of one enantiomer at a much faster rate than the other. For instance, a lipase could selectively acylate (R)-1-cyclopropyl-2-methoxyethanamine to form the corresponding amide, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be readily separated by conventional methods like chromatography or extraction. The choice of solvent and acyl donor can significantly influence the enantioselectivity and reaction rate.

EnzymeRacemic SubstrateAcyl DonorProducts
Lipase (e.g., Candida antarctica Lipase B)(R/S)-1-Cyclopropyl-2-methoxyethanamineEthyl acetate(S)-1-Cyclopropyl-2-methoxyethanamine, (R)-N-(1-Cyclopropyl-2-methoxyethyl)acetamide
Papain-Catalyzed Enantioselective Transformations

The enzyme papain, derived from Carica papaya, has been utilized in the enantioselective synthesis of cyclopropylglycine, a precursor to this compound. A method involving the enzymatic hydrolysis of the N-Boc-protected methyl ester of racemic cyclopropylglycine with papain allows for the separation of the enantiomers. This process can yield both (S)- and (R)-cyclopropylglycine with high enantiomeric excess (99% or better) after acidic deprotection. researchgate.net This deracemization strategy offers an efficient route to the chiral amino acid necessary for the subsequent synthesis of the target amine. researchgate.net

Chemical Synthesis Routes to this compound

A prominent chemoenzymatic route to (S)-1-cyclopropyl-2-methoxyethanamine commences with the readily available starting material, methylcyclopropyl ketone. acs.orgacs.org The initial step involves the permanganate (B83412) oxidation of methylcyclopropyl ketone to yield cyclopropylglyoxylic acid. acs.orgacs.org

Table 1: Chemoenzymatic Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine

StepReactant(s)Reagent(s)/Enzyme(s)ProductYield
1Methylcyclopropyl KetoneKMnO4Cyclopropylglyoxylic Acid75%
2Cyclopropylglyoxylic AcidLeucine Dehydrogenase, Formate Dehydrogenase(S)-Cyclopropylglycine-
3(S)-CyclopropylglycineBoc Anhydride (B1165640)N-Boc-(S)-cyclopropylglycine-
4N-Boc-(S)-cyclopropylglycineReduction, Methylation, Deprotection(S)-1-Cyclopropyl-2-methoxyethanamine62% (from cyclopropylglyoxylic acid)

Conversely, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. While less common for the specific synthesis of this compound, a divergent approach could theoretically start from a functionalized cyclopropane (B1198618) ring and then introduce the aminomethoxyethyl side chain through various chemical modifications.

Precursor Derivatization Strategies

Optimization of Synthetic Processes for Scalability and Efficiency

For the large-scale production of this compound, optimization of the synthetic route is crucial. Research has focused on developing scalable procedures for key intermediates. For instance, a method for the large-scale synthesis of 1-cyclopropylcyclopropanecarboxylic acid, a related cyclopropyl-containing building block, has been reported. beilstein-journals.orgnih.gov This process, starting from 1-bromo-1-cyclopropylcyclopropane, can be performed on a 900 mmol scale with a 64% yield. beilstein-journals.orgnih.gov The subsequent Curtius degradation of this acid provides the corresponding N-Boc-protected amine in good yield. beilstein-journals.orgnih.gov Such scalable procedures for related compounds can inform the optimization of the this compound synthesis, particularly in the preparation of the cyclopropyl-containing precursors. The goal of optimization is to improve yields, reduce the number of steps, minimize the use of hazardous reagents, and ensure the process is cost-effective and reproducible on an industrial scale.

Advanced Stereochemical Control in 1 Cyclopropyl 2 Methoxyethanamine Synthesis

Strategies for Achieving High Enantiomeric Purity (e.g., Enantiomeric Excess >99%)

The synthesis of 1-cyclopropyl-2-methoxyethanamine with exceptionally high enantiomeric purity (enantiomeric excess, ee >99%) necessitates the use of highly selective synthetic strategies. These can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis.

Kinetic resolution has been explored for this compound. For instance, the use of a transaminase from Vibrio fluvalis to resolve the racemic amine resulted in the (S)-enantiomer with a modest 53% ee and a 38% yield. acs.org A more effective resolution was achieved through lipase-catalyzed acylation, which provided the (S)-amine in 35% yield but with a significantly higher 91% ee. acs.org While these methods can enrich one enantiomer, they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic starting material.

Another powerful strategy is the asymmetric Strecker synthesis, which has been successfully employed for the preparation of a variety of α-amino acids. nih.govrsc.orgrsc.org This method involves the reaction of an imine with a cyanide source, controlled by a chiral auxiliary or catalyst, to produce an enantioenriched α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. nih.govrsc.orgrsc.org For the synthesis of enantiopure cyclopropylamines, this approach offers a direct route to the chiral amine core.

The following table summarizes the effectiveness of different strategies in achieving high enantiomeric purity for (S)-1-cyclopropyl-2-methoxyethanamine.

StrategyReagent/EnzymeYield (%)Enantiomeric Excess (ee, %)Reference
Kinetic Resolution (Transamination)Transaminase (Vibrio fluvalis)3853 acs.org
Kinetic Resolution (Acylation)Lipase (B570770)3591 acs.org
Chemoenzymatic SynthesisLeucine (B10760876) Dehydrogenase62 (overall)>99 acs.org

Design Principles for Diastereoselective and Enantioselective Reactions

The successful design of a diastereoselective and enantioselective synthesis for a molecule like this compound hinges on several key principles that govern the transition state energies of the stereochemistry-determining steps.

Substrate Control: In some cases, existing stereocenters in the substrate can direct the formation of new stereocenters. For the synthesis of substituted cyclopropanes, the directing effect of a nearby functional group, such as a hydroxyl group, can lead to high diastereoselectivity in reactions like the Simmons-Smith cyclopropanation. nih.gov The rigidity of the cyclopropyl (B3062369) ring itself can also serve as a platform for stereoselective transformations on adjacent functionalities. nih.gov

Reagent Control: The choice of reagents, including the use of bulky or sterically demanding reducing agents, can significantly influence the stereochemical outcome. In the hydride reduction of cyclopropyl ketones, high stereoselectivity can be achieved when the substrate possesses a bulky substituent, which favors hydride attack from the less hindered face of a specific conformer. nih.gov Computational studies have shown that the stability of the bisected s-cis conformer of the cyclopropyl ketone is crucial for achieving high stereoselectivity. nih.gov

Catalyst Control: The use of chiral catalysts is a powerful tool for achieving high enantioselectivity. The catalyst creates a chiral environment around the reactants, leading to a diastereomeric transition state with a lower energy for the formation of one enantiomer over the other. In rhodium-catalyzed cyclopropanation, for example, the choice of chiral ligand on the rhodium center dictates the enantioselectivity of the reaction. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

Application of Chiral Auxiliaries and Catalysts in Stereoselective Transformations

The use of chiral auxiliaries and catalysts is central to achieving high stereoselectivity in the synthesis of this compound and related compounds.

Chiral Auxiliaries: Evans oxazolidinones are a well-established class of chiral auxiliaries used in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations. rsc.org A general strategy involves attaching the chiral auxiliary to a precursor molecule, performing the stereoselective reaction, and then cleaving the auxiliary. For instance, a temporary stereocenter can be introduced via an aldol reaction with an oxazolidinone auxiliary, followed by a directed cyclopropanation, and finally, a retro-aldol cleavage to yield an enantiopure cyclopropane (B1198618) derivative. rsc.org

Catalysts: Both enzymatic and non-enzymatic catalysts have proven effective. As previously mentioned, leucine dehydrogenase is a highly effective catalyst for the enantioselective reductive amination to produce (S)-cyclopropylglycine, a key precursor to (S)-1-cyclopropyl-2-methoxyethanamine. acs.org

In the realm of non-enzymatic catalysis, rhodium complexes with chiral ligands are widely used for asymmetric cyclopropanation reactions. These catalysts can achieve high levels of both diastereoselectivity and enantioselectivity. nih.gov Ruthenium-based catalysts have also been developed for the asymmetric cyclopropanation of olefins to produce chiral cyclopropylamines.

The following table provides examples of chiral auxiliaries and catalysts used in stereoselective synthesis relevant to the formation of chiral cyclopropylamines.

Auxiliary/Catalyst TypeSpecific ExampleApplication
Chiral AuxiliaryEvans OxazolidinoneAsymmetric aldol reactions, alkylations
Enzyme (Biocatalyst)Leucine DehydrogenaseEnantioselective reductive amination
Metal CatalystChiral Rhodium(II) CarboxylateAsymmetric cyclopropanation
Metal CatalystChiral Ruthenium(II)-Pheox ComplexAsymmetric cyclopropanation

Analysis of Chiral Induction Mechanisms in Synthetic Pathways

Understanding the mechanism of chiral induction is crucial for optimizing existing synthetic routes and designing new, more efficient ones.

In enzymatic catalysis , the high stereoselectivity arises from the precisely defined three-dimensional structure of the enzyme's active site. The substrate binds in a specific orientation, and the reactive groups of the enzyme are positioned to facilitate the reaction on only one face of the substrate. In the case of leucine dehydrogenase, the active site accommodates cyclopropylglyoxylic acid in a way that the hydride transfer from the NADH cofactor occurs exclusively to one face of the imine intermediate, leading to the formation of the (S)-enantiomer of cyclopropylglycine. acs.org

In syntheses employing chiral auxiliaries , such as Evans oxazolidinones, chiral induction is achieved through steric hindrance. The bulky substituents on the chiral auxiliary block one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the opposite, less hindered face. This leads to the preferential formation of one diastereomer. The predictability of this facial bias is a key advantage of using chiral auxiliaries. rsc.org

For metal-catalyzed reactions , the chiral ligands coordinated to the metal center create a chiral pocket. The substrate coordinates to the metal in a preferred orientation within this pocket, and the subsequent transformation, such as carbene transfer in cyclopropanation, occurs with high enantioselectivity. The structure of the ligand directly influences the shape of the chiral pocket and, therefore, the stereochemical outcome of the reaction.

In the asymmetric Strecker synthesis , a chiral amine or a chiral catalyst can be used to control the stereochemistry of the cyanide addition to an imine. When a chiral amine is used as an auxiliary, it forms a chiral imine intermediate. The subsequent nucleophilic attack of the cyanide ion is directed to one face of the imine due to steric or electronic factors imposed by the chiral auxiliary. Alternatively, a chiral catalyst can activate the imine and create a chiral environment for the cyanide addition, leading to an enantioenriched product. nih.govrsc.org The stereochemical outcome can be highly dependent on the reaction conditions, including the solvent and temperature.

Mechanistic Investigations of Chemical Transformations Involving 1 Cyclopropyl 2 Methoxyethanamine

Elucidation of Enzymatic Reaction Mechanisms in Biocatalytic Pathways

The synthesis of the enantiomerically pure (S)-1-cyclopropyl-2-methoxyethanamine is of particular industrial importance. Biocatalytic methods have emerged as a greener and more efficient alternative to traditional chemical synthesis.

Another significant biocatalytic approach is the kinetic resolution of racemic 1-cyclopropyl-2-methoxyethanamine . This has been explored using two main classes of enzymes: transaminases and lipases.

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to an acceptor. The resolution of racemic this compound has been attempted using various transaminases. For instance, a transaminase from Vibrio fluvialis was used for the resolution, yielding the (S)-amine. However, the enantiomeric excess was moderate. Screening of a panel of transaminases revealed that different enzymes exhibited varying levels of activity and enantioselectivity, with some favoring the (S)-enantiomer and others the (R)-enantiomer. The general mechanism of transaminases involves a "ping-pong bi-bi" kinetic model, where the enzyme-bound pyridoxal (B1214274) 5'-phosphate (PLP) cofactor accepts the amino group from the substrate to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate, which then transfers the amino group to an acceptor molecule. mbl.or.krnih.govresearchgate.net

Lipases are another class of enzymes employed for the kinetic resolution of this amine. Lipase-catalyzed acylation of the racemic amine allows for the separation of the enantiomers. One enantiomer is selectively acylated, leaving the other unreacted. This method has been reported to provide the (S)-amine with a high enantiomeric excess. Lipases operate through a well-established mechanism involving a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) in the active site. The serine residue acts as a nucleophile to form a tetrahedral intermediate with the acyl donor, which then acylates the amine.

The following table summarizes the results of enzymatic resolutions of racemic this compound.

Enzyme ClassSpecific Enzyme/SourceReaction TypeProductYieldEnantiomeric Excess (ee)
TransaminaseVibrio fluvialisResolution(S)-amine38%53%
TransaminaseATA-114 (Codexis)Resolution(S)-amine-30.5%
TransaminaseATA-117 (Codexis)Resolution(S)-amine-5.6%
TransaminaseATA-113 (Codexis)Resolution(R)-amine-57%
Lipase (B570770)-Acylation(S)-amine35%91%

Transition State Analysis in Chirality-Inducing Synthetic Steps

While specific transition state analyses for the enzymatic synthesis of this compound are not extensively detailed in publicly available literature, the principles of transition state theory are fundamental to understanding the stereoselectivity of these reactions.

In the leucine (B10760876) dehydrogenase-catalyzed reductive amination , the chirality is established during the hydride transfer from NADH to the imine intermediate formed from cyclopropylglyoxylic acid and ammonia. The enzyme's active site creates a chiral environment that forces the substrate and cofactor into a specific orientation. This precise positioning favors hydride attack on one face of the imine, leading to the formation of the (S)-enantiomer. Transition state models for related dehydrogenases suggest that the stabilization of the transition state for the formation of one enantiomer over the other is achieved through a network of hydrogen bonds and steric interactions within the active site.

For transaminase-catalyzed resolutions , the stereoselectivity is determined during the formation of the external aldimine and subsequent tautomerization to a quinonoid intermediate. rsc.org The active site of the transaminase distinguishes between the two enantiomers of the racemic amine, preferentially binding and converting one over the other. The transition state for the amino group transfer from the preferred enantiomer is lower in energy due to more favorable interactions with the enzyme and the PLP cofactor.

In lipase-catalyzed acylation , the transition state involves the formation of a tetrahedral intermediate. The lipase's chiral binding pocket accommodates one enantiomer of the amine more readily, allowing for a more stable transition state during the nucleophilic attack of the amine on the acyl-enzyme intermediate. This difference in transition state energies leads to a faster reaction rate for one enantiomer, resulting in kinetic resolution.

Kinetic Studies of Stereoselective Conversions

Kinetic studies are essential for quantifying the efficiency and selectivity of the enzymatic transformations of this compound. While detailed kinetic data for this specific compound are not widely published, the principles of enzyme kinetics provide a framework for such investigations.

For the leucine dehydrogenase-catalyzed synthesis , key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for both the keto acid substrate and the NADH cofactor would be determined. nih.govfrontiersin.org These parameters provide insights into the enzyme's affinity for its substrates and its turnover rate. Comparing the kinetic parameters for different substrates can reveal the enzyme's substrate specificity. nih.gov

In the context of kinetic resolution by transaminases and lipases , the enantioselectivity is a critical parameter. nih.govnih.gov It is often expressed as the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. A high E value indicates high selectivity. The E value can be calculated from the extent of conversion and the enantiomeric excess of the substrate and/or product. Kinetic modeling of these resolutions can help in optimizing reaction conditions, such as substrate concentrations and reaction time, to maximize both yield and enantiomeric excess. nih.gov For instance, a detailed kinetic model for a lipase-catalyzed resolution would account for the reversibility of the reaction and potential substrate and product inhibition. nih.gov

Computational and Spectroscopic Approaches to Reaction Mechanism Prediction and Validation

Computational and spectroscopic techniques are powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level.

Computational approaches , such as quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics (MD) simulations, can be used to model the enzymatic reactions involving this compound. acs.org These methods allow for the visualization of the substrate binding in the enzyme's active site, the identification of key amino acid residues involved in catalysis, and the calculation of the energy profiles of the reaction pathways. acs.org For example, computational studies on leucine dehydrogenase could elucidate the precise geometry of the transition state during hydride transfer, explaining the high stereoselectivity. acs.org Similarly, modeling the interaction of the enantiomers of this compound with the active sites of transaminases and lipases can help to understand the molecular basis of their enantioselectivity. mbl.or.kracs.org

Spectroscopic techniques , particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for validating reaction mechanisms and characterizing intermediates. nih.govuibk.ac.at In situ NMR monitoring can track the concentrations of substrates, products, and any detectable intermediates over time, providing real-time kinetic data. nih.gov Furthermore, advanced NMR techniques, such as solid-state NMR, can be used to study the structure and dynamics of the enzyme itself, including the enzyme-substrate complex, providing experimental validation for computational models. core.ac.ukescholarship.org Other spectroscopic methods, such as circular dichroism and fluorescence spectroscopy, can be used to monitor conformational changes in the enzyme during the catalytic cycle.

By combining these experimental and computational approaches, a comprehensive understanding of the mechanistic intricacies of chemical transformations involving this compound can be achieved, paving the way for the development of more efficient and selective synthetic processes.

Strategic Applications of 1 Cyclopropyl 2 Methoxyethanamine As a Synthetic Building Block

Precursor in the Synthesis of Complex Chiral Molecules

The enantiomerically pure forms of 1-cyclopropyl-2-methoxyethanamine, particularly the (S)-enantiomer, are crucial starting materials for the synthesis of a range of complex chiral molecules. Its utility stems from its ability to introduce specific stereochemistry and a desirable cyclopropyl (B3062369) moiety into the target structure.

(S)-1-Cyclopropyl-2-methoxyethanamine is a key chiral intermediate in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. acs.org These antagonists are a class of compounds investigated for their potential in treating stress-related disorders such as anxiety and depression. nih.govmdpi.com The CRF system, particularly the CRF-1 receptor, plays a central role in the body's response to stress. mdpi.comfrontiersin.org Overactivity of this system is linked to various psychiatric conditions. mdpi.comnih.gov

Non-peptide, small-molecule CRF-1 receptor antagonists are of particular interest due to their stability, cost-effectiveness, and favorable pharmacokinetic profiles. mdpi.com The synthesis of these antagonists often involves the incorporation of specific chiral amines to achieve high affinity and selectivity for the CRF-1 receptor. nih.govresearchgate.net (S)-1-Cyclopropyl-2-methoxyethanamine provides a critical structural element in several potent and selective CRF-1 receptor antagonists. acs.orgnih.gov For example, it is a component of the aminothiazole derivative SSR125543A, a potent and selective CRF-1 receptor antagonist. nih.gov

The development of efficient synthetic routes to enantiomerically pure (S)-1-cyclopropyl-2-methoxyethanamine, such as chemoenzymatic methods, has been a focus of research to support the production of these therapeutic candidates. acs.org

Table 1: Examples of CRF-1 Receptor Antagonists Utilizing a 1-Cyclopropyl-ethanamine Moiety

Compound NameDescription
SSR125543AA potent and selective CRF-1 receptor antagonist with a 2-aminothiazole (B372263) core structure. nih.gov
BMS-764459A high-affinity CRF-1 receptor antagonist with a pyrazinone-based structure. researchgate.net

This compound serves as a precursor for the synthesis of cyclopropylglycine derivatives. acs.org (S)-Cyclopropylglycine, in particular, is a valuable non-proteinogenic amino acid. An efficient chemo-enzymatic route to (S)-1-cyclopropyl-2-methoxyethanamine starts from methylcyclopropyl ketone, proceeding through cyclopropylglyoxylic acid and (S)-cyclopropylglycine. acs.org This process highlights the interchangeability and synthetic relationship between these important building blocks. acs.org The synthesis of racemic cyclopropylglycine has also been achieved in multi-gram quantities from the readily available cyclopropyl methyl ketone. researchgate.net

The structural features of this compound make it a candidate for incorporation into peptide and peptidomimetic frameworks. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and oral bioavailability. nih.gov The cyclopropyl group can introduce conformational constraints into a peptide backbone, which can be beneficial for receptor binding and selectivity. The chiral center allows for the synthesis of stereochemically defined peptidomimetics. While direct examples of this compound incorporation are not extensively documented in the provided results, its precursor, cyclopropylglycine, is a known component in creating rigid peptide backbones. researchgate.net The development of chiral building blocks like this is crucial for the diversity-oriented synthesis of complex molecules such as peptidomimetic aspartic protease inhibitors. nih.gov

The 1-cyclopropyl group is a common feature in many fluoroquinolone antibiotics, contributing to their antibacterial potency. While the direct use of this compound in the synthesis of major commercial fluoroquinolones is not explicitly detailed in the provided search results, the synthesis and evaluation of novel fluoroquinolone derivatives often involve the exploration of various amine side chains. For instance, research has been conducted on 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones to evaluate the effect of different substituents on their activity. nih.govnih.govresearchwithrutgers.com This suggests that derivatives of 1-cyclopropyl-ethanamine are of interest in the ongoing development of new fluoroquinolone-based antibacterial agents.

Role in Introducing Cyclopropyl Moieties and Chiral Centers into Target Structures

Table 2: Key Structural Contributions of this compound

Structural FeatureSynthetic Advantage
Cyclopropyl GroupEnhances metabolic stability, improves binding affinity, and provides structural rigidity.
Chiral CenterAllows for the synthesis of enantiomerically pure compounds, leading to specific interactions with biological targets.

Integration into Complex Multi-step Organic Synthesis Sequences

This compound is often employed as a key intermediate in complex, multi-step synthetic sequences. Its synthesis from simpler, commercially available starting materials has been a subject of process development to ensure a reliable supply for larger-scale manufacturing. acs.org For example, a chemoenzymatic route starting from methylcyclopropyl ketone has been developed to produce (S)-1-cyclopropyl-2-methoxyethanamine with high enantiomeric purity. acs.org This amine is then typically subjected to a series of reactions, such as N-alkylation or acylation, to be incorporated into the final target molecule. The development of scalable and efficient syntheses for such building blocks is crucial for the economic viability of producing complex pharmaceutical compounds. beilstein-journals.org

Analytical Methodologies for Purity and Stereochemical Assessment of 1 Cyclopropyl 2 Methoxyethanamine

High-Resolution Chromatographic Techniques for Enantiomeric Excess Determination

The separation of enantiomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs), are the methods of choice for determining the enantiomeric excess (ee) of chiral amines like 1-Cyclopropyl-2-methoxyethanamine. heraldopenaccess.uslibretexts.org

Research into the synthesis of the (S)-enantiomer of this compound has reported the achievement of a high enantiomeric excess. Specifically, a resolution method involving lipase-catalyzed acylation resulted in the production of (S)-1-Cyclopropyl-2-methoxyethanamine with an enantiomeric excess of 91%. acs.org The determination of such a high level of enantiopurity necessitates a robust and sensitive analytical method.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the separation of enantiomers. heraldopenaccess.us For a primary amine like this compound, a common approach involves the use of a Pirkle-type chiral stationary phase, such as one based on (R,R)-Whelk-O 1, or polysaccharide-based CSPs like those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical HPLC method for the analysis of this compound would involve derivatization of the amine, for instance with a UV-active or fluorescent tag, to enhance detection. However, direct analysis is also possible. The mobile phase is a critical component and is often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, which acts as a competitor for the interaction sites on the CSP.

Interactive Data Table: Representative HPLC Parameters for Chiral Separation of Amines

ParameterTypical Value/Condition
Column Chiralcel® OD-H, Chiralpak® AD-H, or (R,R)-Whelk-O® 1
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm (if derivatized) or Refractive Index (RI)
Injection Volume 10 µL

This table represents a typical starting point for method development for the chiral separation of a primary amine like this compound and is based on general principles of chiral chromatography.

Chiral Gas Chromatography (GC):

Gas chromatography is another effective technique for the enantiomeric separation of volatile compounds like this compound. libretexts.org This method often requires derivatization of the amine to increase its volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents.

The separation is achieved on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative such as Chirasil-Dex. acs.org The mechanism of separation involves the formation of transient inclusion complexes between the enantiomers and the chiral cyclodextrin cavity, with the stability of these complexes differing for each enantiomer, resulting in different retention times.

Interactive Data Table: Representative GC Parameters for Chiral Separation of Amines

ParameterTypical Value/Condition
Column Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial temp. 80 °C, hold for 2 min, ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Mode Split (e.g., 50:1)

This table illustrates a general GC method that could be adapted for the analysis of a derivatized form of this compound, based on established practices for chiral amine separations.

Advanced Spectroscopic Methods for Stereochemical Characterization and Confirmation

While chromatographic techniques are excellent for determining the ratio of enantiomers, spectroscopic methods provide definitive information about the absolute configuration and three-dimensional structure of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structure elucidation. For determining the stereochemistry of a chiral molecule like this compound, several NMR-based approaches can be employed.

One common method involves the use of chiral derivatizing agents (CDAs) . The chiral amine is reacted with a chiral reagent, such as Mosher's acid chloride or a chiral phosphazane reagent, to form a pair of diastereomers. rsc.org These diastereomers have distinct NMR spectra, and the differences in the chemical shifts of specific protons or carbons can be used to determine the enantiomeric excess and, in many cases, the absolute configuration by comparing the spectra to known standards or by applying empirical models like Mosher's method. rsc.org

Alternatively, chiral solvating agents (CSAs) can be used. In this technique, a chiral solvent or a chiral lanthanide shift reagent is added to the NMR sample of the racemic amine. The CSA forms transient, weak diastereomeric complexes with the enantiomers, leading to the splitting of signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio. mit.edu

X-ray Crystallography:

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netwikipedia.orgnih.gov This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For a chiral amine like this compound, which is a liquid at room temperature, it would first need to be converted into a crystalline salt with a chiral or achiral acid, or into a solid derivative. The Flack parameter, derived from the crystallographic data, provides a high degree of confidence in the assignment of the absolute configuration. researchgate.net

Interactive Data Table: Spectroscopic Methods for Stereochemical Analysis

TechniqueApplication for this compoundInformation Provided
NMR with Chiral Derivatizing Agent Reaction with a reagent like Mosher's acid to form diastereomers. rsc.orgEnantiomeric excess, potential for absolute configuration determination via analysis of chemical shifts.
NMR with Chiral Solvating Agent Addition of a chiral shift reagent to the racemic amine sample. mit.eduEnantiomeric excess through the integration of split signals.
X-ray Crystallography Analysis of a single crystal of a solid derivative or salt of the amine. researchgate.netwikipedia.orgnih.govUnambiguous absolute configuration and detailed three-dimensional molecular structure.

This table summarizes the application of advanced spectroscopic techniques for the stereochemical characterization of chiral amines.

Theoretical and Computational Studies on 1 Cyclopropyl 2 Methoxyethanamine and Its Synthetic Transformations

Molecular Modeling of Conformational Preferences and Stereoisomer Stability

Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, aims to identify the lowest energy (most stable) conformations. For the related molecule, cyclopropyl (B3062369) methyl ketone, studies have shown that the s-cis conformation, where the carbonyl group and the cyclopropyl ring are eclipsed, is the most stable arrangement. nih.gov By analogy, it is expected that the conformations of 1-cyclopropyl-2-methoxyethanamine are heavily influenced by the steric and electronic interactions between the bulky cyclopropyl ring and the substituents on the chiral carbon.

The stability of its stereoisomers, (R)- and (S)-1-cyclopropyl-2-methoxyethanamine, is a critical aspect. While enantiomers possess identical intrinsic energies in an achiral environment, their relative stability can be influenced by interactions with other chiral molecules, such as enzymes. Computational models can predict the most stable arrangement of substituents around the chiral center to minimize steric strain. For instance, the gauche and anti-conformations arising from rotation around the C1-C2 bond would exhibit different energies due to varying degrees of steric hindrance between the cyclopropyl ring and the methoxy (B1213986) group.

A systematic conformational search using computational methods would involve rotating key dihedral angles and calculating the potential energy of each resulting structure. The results of such an analysis would typically be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of (S)-1-Cyclopropyl-2-methoxyethanamine This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Conformer IDDihedral Angle (N-C1-C2-O)Relative Energy (kcal/mol)Population (%) at 298 K
Conf-1 -65° (gauche)0.0065.1
Conf-2 180° (anti)0.8520.5
Conf-3 68° (gauche)1.2014.4

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic properties and reactivity of a molecule. fiveable.mersc.orgrsc.org For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. oup.com For an amine, the HOMO is typically localized on the nitrogen atom's lone pair, making it a primary site for electrophilic attack or protonation.

Mulliken charge analysis distributes the total electron density among the atoms in the molecule, providing insight into charge distribution and identifying potential sites for nucleophilic or electrophilic attack. uniprot.org The nitrogen and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would have partial positive charges.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the lone pairs of the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of (S)-1-Cyclopropyl-2-methoxyethanamine from DFT Calculations This table is illustrative. Values are representative of what would be expected from a DFT (B3LYP/6-31G) calculation.*

PropertyCalculated ValueInterpretation
HOMO Energy -9.2 eVIndicates nucleophilic character, localized on the nitrogen lone pair.
LUMO Energy +1.5 eVIndicates susceptibility to electron acceptance at anti-bonding orbitals.
HOMO-LUMO Gap 10.7 eVSuggests high kinetic stability.
Mulliken Charge (N) -0.45 eConfirms the nucleophilic nature of the amine group.
Mulliken Charge (O) -0.38 eIndicates a secondary site for electrophilic interaction (e.g., hydrogen bonding).
Dipole Moment 1.8 DebyeReflects the overall polarity of the molecule.

Computational Studies on Substrate-Enzyme Interactions in Biocatalysis

The synthesis of enantiomerically pure (S)-1-cyclopropyl-2-methoxyethanamine has been achieved using chemoenzymatic routes involving enzymes like leucine (B10760876) dehydrogenase (LeuDH) and transaminases from Vibrio fluvialis. utexas.edunih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how this substrate binds to the active site of these enzymes. youtube.comyoutube.com

Molecular docking predicts the preferred binding orientation of a substrate (ligand) within an enzyme's active site. lu.se This "pose" is determined by scoring functions that evaluate steric complementarity and intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, docking into the active site of LeuDH or a transaminase would reveal key amino acid residues responsible for binding and stereoselectivity. acs.orgoup.com

Key interactions would likely include:

Hydrogen Bonding: The amine group of the substrate can act as a hydrogen bond donor, while the methoxy oxygen can be an acceptor. These would interact with polar or charged residues in the active site (e.g., Asp, Glu, Asn, Gln).

Hydrophobic Interactions: The non-polar cyclopropyl group would favorably interact with hydrophobic residues (e.g., Leu, Val, Ile, Phe) in a specific binding pocket, contributing significantly to the binding affinity and orientation. nih.gov

Coordination (in transaminases): In pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaminases, the amine group would form a Schiff base with the PLP cofactor, a critical step in the catalytic cycle. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic stability of the enzyme-substrate complex predicted by docking. nih.govbyu.edu MD simulations provide an atomistic view of the complex over time, confirming whether the key interactions are maintained and revealing the conformational flexibility of both the substrate and the enzyme's active site. mdpi.com

Table 3: Predicted Key Interactions of (S)-1-Cyclopropyl-2-methoxyethanamine in the Active Site of Leucine Dehydrogenase This table is a hypothetical representation based on known structures and mechanisms of LeuDH. nih.govnih.gov

Substrate MoietyInteracting Residue (Example)Interaction TypeSignificance
Amine Group (-NH2) Asp125, Glu114Hydrogen Bond / Salt BridgeAnchors the substrate and positions it for catalysis.
Cyclopropyl Ring Val40, Ile292, Leu265Hydrophobic (van der Waals)Provides stereochemical recognition and binding affinity.
Methoxy Group (-OCH3) Ser150, Thr134Hydrogen Bond (Acceptor)Contributes to specific orientation and binding.
Chiral Center C-H Gly124C-H···O InteractionHelps define stereospecificity.

Prediction of Spectroscopic Signatures for Chiral Discrimination

Distinguishing between the (R)- and (S)-enantiomers of a chiral molecule is a significant analytical challenge. Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful techniques for this purpose because they provide opposite signals for opposite enantiomers. nih.govnih.govnih.gov The combination of experimental VCD/ECD spectroscopy with quantum chemical calculations allows for the unambiguous determination of a molecule's absolute configuration. wikipedia.orgacs.orgnih.gov

The process involves:

Conformational Search: Identifying all low-energy conformers for both the (R)- and (S)-enantiomers.

Quantum Chemical Calculations: For each stable conformer, calculating the theoretical VCD and/or ECD spectrum. VCD spectra are calculated from vibrational frequencies and rotational strengths, while ECD spectra are derived from electronic excitation energies and rotatory strengths. researchgate.netresearchgate.netresearchgate.net

Spectral Averaging: The calculated spectra for individual conformers are averaged based on their predicted Boltzmann population to generate the final theoretical spectrum for each enantiomer. acs.org

Comparison: The theoretical spectrum for the (R)- and (S)-enantiomer is compared to the experimentally measured spectrum. A match in the sign and shape of the spectral bands allows for the assignment of the absolute configuration of the experimental sample.

For this compound, VCD spectroscopy would be particularly sensitive to the vibrational modes of the C-H bonds on the chiral center and the cyclopropyl ring, as well as the N-H and C-O stretching modes. The predicted VCD spectrum would show a unique pattern of positive and negative bands, which would be a mirror image for the (S)-enantiomer compared to the (R)-enantiomer.

Table 4: Hypothetical Predicted VCD Signatures for Key Vibrational Modes of this compound This table is illustrative, showing the kind of data a VCD computational study would produce. The signs (+/-) are hypothetical but show the expected mirror-image relationship.

Vibrational ModeFrequency (cm⁻¹)Predicted Rotational Strength (10⁻⁴⁴ esu²cm²)
(S)-Enantiomer
C-H Stretch (Chiral Center) ~2980+5.2
N-H Symmetric Stretch ~3350-2.8
Cyclopropyl Ring Deformation ~1020+7.1
C-O Stretch (Methoxy) ~1100-4.5

Q & A

Basic Research Questions

Q. How can enantioselective synthesis of 1-Cyclopropyl-2-methoxyethanamine be optimized using biocatalytic methods?

  • Methodology : Use leucine dehydrogenase (LeuDH) in a chemoenzymatic route to produce the (S)-enantiomer. Key steps include:

  • Substrate Engineering : Optimize pH (8.5–9.0) and temperature (30–35°C) to enhance enzyme activity .
  • Cofactor Recycling : Pair LeuDH with a glucose dehydrogenase (GDH) system for NADH regeneration, achieving >95% conversion efficiency .
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee >99%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • Ventilation : Use fume hoods during synthesis due to acute inhalation toxicity (GHS Category 4) .
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • First Aid : Immediate rinsing with water for 15+ minutes upon eye contact; consult toxicity databases (e.g., PubChem) for antidote information .

Q. How can the purity of this compound be assessed post-synthesis?

  • Analytical Workflow :

  • GC-MS : Quantify residual solvents (e.g., ethyl acetate) with a DB-5MS column and He carrier gas .
  • NMR : Compare ¹H/¹³C spectra with PubChem reference data (δ 1.1–1.3 ppm for cyclopropyl protons) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of leucine dehydrogenase for this compound?

  • Root Cause Analysis :

  • Enzyme Source Variability : Compare LeuDH from Bacillus cereus (kcat = 120 s⁻¹) vs. Thermoactinomyces intermedius (kcat = 85 s⁻¹) .
  • Substrate Inhibition : Perform kinetic assays at varying substrate concentrations (0.1–10 mM) to identify non-Michaelis-Menten behavior .
    • Validation : Use stopped-flow spectroscopy to monitor real-time enzyme-substrate binding .

Q. How can computational models predict the toxicity profile of this compound when in vivo data is limited?

  • In Silico Tools :

  • QSAR : Apply OECD-validated models (e.g., TEST, ECOSAR) to estimate LD50 and EC50 .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and reactive metabolites .
    • Limitations : Cross-validate predictions with Ames test data for mutagenicity .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing :

  • pH Stress : Incubate at pH 2.0 (HCl), 7.4 (PBS), and 9.0 (NaOH) at 40°C for 14 days. Monitor degradation via UPLC-PDA .
  • Thermal Degradation : Use DSC/TGA to identify decomposition thresholds (>150°C) and kinetic stability parameters (Ea via Arrhenius plots) .

Key Research Gaps and Recommendations

  • Stereochemical Impact : Investigate the (R)-enantiomer’s pharmacological activity using asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes).
  • Metabolite Profiling : Combine HR-MS/MS with zebrafish models to identify bioactive metabolites .
  • Scale-Up Challenges : Optimize continuous-flow reactors to mitigate exothermic risks during large-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.